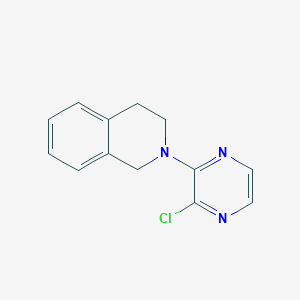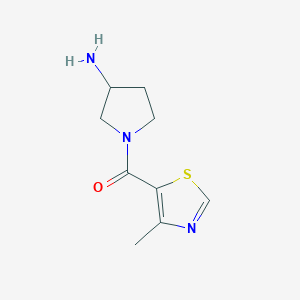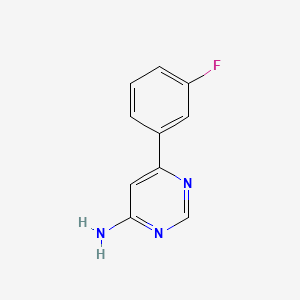![molecular formula C11H15N3O B1488728 6-(2-aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 2091618-63-0](/img/structure/B1488728.png)
6-(2-aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6-(2-aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is the Rho-associated protein kinase . This kinase plays a crucial role in various cellular processes, including cell migration, proliferation, and apoptosis .
Mode of Action
This compound inhibits the kinase activity of both Rho-associated protein kinase 1 and 2 . This inhibition is reversed by ATP in a competitive manner, suggesting that the compound inhibits the kinases by binding to the catalytic site .
Biochemical Pathways
The inhibition of Rho-associated protein kinase leads to the disruption of several biochemical pathways. For instance, it affects the calcium sensitization pathway, leading to smooth muscle relaxation . .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, is currently unavailable .
Result of Action
The inhibition of Rho-associated protein kinase by this compound results in various molecular and cellular effects. For instance, it has been observed to abolish stress fibers in Swiss 3T3 cells . The g1-s phase transition of the cell cycle and cytokinesis were little affected at the same concentration .
Biochemical Analysis
Biochemical Properties
6-(2-aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine receptors, particularly the H1 subtype . The nature of these interactions involves binding to the receptor sites, which can influence the receptor’s activity and downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the cytotoxicity of certain cancer cell lines, indicating its potential as an anti-cancer agent . Additionally, it can alter the expression of genes involved in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with histamine receptors, for instance, can inhibit or activate downstream signaling pathways, resulting in various physiological effects .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, which can influence its efficacy and potency. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound’s toxicity increases significantly, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. These interactions can influence the compound’s efficacy and potency .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can affect its interaction with other biomolecules and its overall biological activity .
properties
IUPAC Name |
6-(2-aminoethyl)-1-ethylpyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-13-6-3-9-4-7-14(8-5-12)11(15)10(9)13/h3-4,6-7H,2,5,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFUQXSQLBUBJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{1-[(oxan-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488646.png)
![{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488647.png)
![{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488648.png)


![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1488651.png)
![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol](/img/structure/B1488653.png)
![2-[(3-Chloropyrazin-2-yl)amino]-1-phenylethan-1-ol](/img/structure/B1488658.png)

![(3-aminopyrrolidin-1-yl)(1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B1488660.png)


